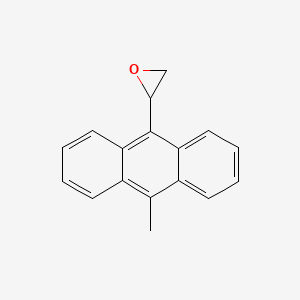

9-Methyl-10-anthryloxirane

Description

Structure

3D Structure

Properties

CAS No. |

66842-42-0 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-(10-methylanthracen-9-yl)oxirane |

InChI |

InChI=1S/C17H14O/c1-11-12-6-2-4-8-14(12)17(16-10-18-16)15-9-5-3-7-13(11)15/h2-9,16H,10H2,1H3 |

InChI Key |

UUVMDMQWVGMBQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C4CO4 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Methyl 10 Anthryloxirane and Analogues

Precursor Synthesis and Functionalization Strategies

The creation of 9-Methyl-10-anthryloxirane fundamentally relies on the synthesis of appropriately substituted anthracene (B1667546) precursors. A common and effective strategy involves the introduction of functional groups at the 9 and 10 positions of the anthracene scaffold, which are the most reactive sites.

A primary precursor for this compound is 9-acetylanthracene (B57403). This intermediate is typically synthesized via the Friedel-Crafts acylation of anthracene. orgsyn.orgoregonstate.edu In this reaction, anthracene is treated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an anhydrous solvent like benzene (B151609). orgsyn.org The reaction proceeds through the formation of a red complex, which upon hydrolysis with ice and hydrochloric acid, yields the desired 9-acetylanthracene. orgsyn.org

From 9-acetylanthracene, two main pathways diverge to create immediate precursors for epoxidation. The first involves the conversion of the acetyl group into a vinyl group, yielding 9-vinylanthracene (B1293765) derivatives. The Wittig reaction is a classic method for this transformation, where 9-anthraldehyde (B167246) (derived from the corresponding alcohol) is reacted with a phosphorus ylide, such as benzyltriphenylphosphonium (B107652) chloride, in the presence of a strong base like sodium hydroxide. udel.edu This reaction can also be applied to ketones like 1-acetylanthracene, though it can be sluggish due to steric hindrance. scirp.orgscirp.org

An alternative route to vinyl-substituted anthracenes starts from anthrone (B1665570). Reaction of anthrone with a Grignard reagent like vinylmagnesium bromide can produce 9-vinyl-9,10-dihydro-9-anthranol, which upon dehydration with a reagent like phosphorus pentoxide (P₄O₁₀) in benzene, yields 9-vinylanthracene. ajrconline.org To obtain the 9-methyl-10-vinylanthracene (B13931084) precursor, one could envision a similar strategy starting from 10-methylanthrone or by functionalizing 9-vinylanthracene at the 10-position.

The second major pathway from 9-acetylanthracene leads directly to the oxirane via reactions that transform a carbonyl into an epoxide, which will be discussed in the subsequent section. The synthesis of 9-methyl-10-acetylanthracene can be achieved by reacting 9-methylanthracene (B110197) with acetyl chloride and aluminum chloride in benzene. oregonstate.edu

| Precursor Synthesis Method | Reactants | Catalyst/Reagent | Product | Yield | Reference(s) |

| Friedel-Crafts Acylation | Anthracene, Acetyl chloride | Aluminum chloride | 9-Acetylanthracene | 57-60% | orgsyn.org |

| Wittig Reaction | 9-Anthraldehyde, Benzyltriphenylphosphonium chloride | Sodium hydroxide | trans-9-(2-Phenylethenyl)anthracene | - | udel.edu |

| Grignard Reaction & Dehydration | Anthrone, Vinylmagnesium bromide, P₄O₁₀ | - | 9-Vinylanthracene | 84% | ajrconline.org |

| Friedel-Crafts Acylation | 9-Methylanthracene, Acetyl chloride | Aluminum chloride | 9-Methyl-10-acetylanthracene | - | oregonstate.edu |

Epoxidation Techniques for Anthracene Moieties

With the appropriate precursors in hand, the formation of the oxirane ring is the next critical step. This can be achieved through either direct oxidation of a double bond or indirect methods starting from a carbonyl group.

Direct Oxidation Methods

The direct epoxidation of an olefinic precursor, such as 9-methyl-10-vinylanthracene, is a common strategy. A powerful and mild method for this transformation is the use of dioxiranes, which can be generated in situ from a ketone and an oxidant like Oxone (potassium peroxymonosulfate). acs.org Trifluoroacetone has been shown to be an efficient catalyst for epoxidation with Oxone in a homogeneous acetonitrile-water solvent system. acs.org This method is highly efficient for both electron-rich and electron-deficient olefins. acs.org

Another effective reagent for direct epoxidation is dimethyldioxirane (B1199080) (DMDO), which is known for its ability to epoxidize a wide range of indole (B1671886) derivatives, suggesting its applicability to the electron-rich double bond of a vinylanthracene derivative.

It is noteworthy that traditional epoxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) have been reported to fail in the epoxidation of 9-vinylanthracene, highlighting the need for more reactive oxygen transfer reagents.

Indirect Epoxide Formation Pathways

An important indirect route to epoxides, particularly from ketone precursors like 9-methyl-10-acetylanthracene, is the Corey-Chaykovsky reaction. organic-chemistry.orgnrochemistry.comwikipedia.org This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, generated from the corresponding sulfonium (B1226848) salt and a strong base. organic-chemistry.orgwikipedia.org The ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the epoxide ring and a neutral sulfur-containing leaving group (dimethyl sulfoxide (B87167) or dimethyl sulfide). wikipedia.orgacsgcipr.org This method is a valuable alternative to the direct epoxidation of olefins and is often used for methylene (B1212753) transfer to form a terminal epoxide from a methyl ketone. nrochemistry.comwikipedia.org

| Epoxidation Method | Precursor | Reagent/Catalyst | Product | Key Features | Reference(s) |

| In situ Dioxirane | Olefin | Ketone (e.g., Trifluoroacetone), Oxone | Epoxide | Catalytic, mild, neutral conditions | acs.org |

| Corey-Chaykovsky | Ketone | Sulfur Ylide (e.g., (CH₃)₂SOCH₂) | Epoxide | Forms epoxide from carbonyl | organic-chemistry.orgnrochemistry.comwikipedia.org |

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of chiral, enantiomerically pure anthryloxiranes is of significant interest and has been approached through the development of chiral catalysts and the use of chiral auxiliaries.

Chiral Catalyst Development for Oxirane Formation

Significant progress has been made in the development of chiral catalysts for the asymmetric epoxidation of unfunctionalized olefins. magtech.com.cn One of the most successful approaches involves the use of C₂-symmetric chiral ketones as catalysts to generate chiral dioxiranes in situ with Oxone. acs.orgacs.org These chiral ketones, often derived from binaphthyl structures, can achieve high enantioselectivities (e.g., 84-95% ee for trans-stilbenes). acs.org This methodology is directly applicable to the enantioselective epoxidation of prochiral vinylanthracene precursors.

Chiral metalloporphyrin and Salen-Mn(III) complexes are also effective catalysts for the enantioselective epoxidation of olefins. magtech.com.cnsciengine.comrsc.org While often used for simpler olefins, these systems, inspired by enzymatic processes, offer a powerful tool for inducing chirality in the epoxide product. magtech.com.cn

For indirect epoxidation, enantioselective versions of the Corey-Chaykovsky reaction have been developed. These methods can employ chiral sulfur ylides, where the chirality of the ylide directs the stereochemical outcome of the epoxide formation. organic-chemistry.org

Chiral Auxiliary Applications in Anthryloxirane Synthesis

An alternative and powerful strategy for achieving stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. capes.gov.br

A well-documented approach for producing chiral anthryloxiranes involves the enantioselective reduction of a prochiral anthryl ketone precursor. For instance, 9-anthryl ketones can be reduced to the corresponding chiral alcohols with high enantiomeric excess using chiral reducing agents like BINAL-H. acs.org The resulting chiral alcohol, for example, 1-(9-anthryl)ethanol, can then be converted into the corresponding chiral oxirane. This conversion often proceeds via a halohydrin intermediate.

Various chiral (9-anthryl)carbinols have been used as templates in Diels-Alder reactions, demonstrating excellent facial selectivity, which underscores the utility of chiral groups attached to the anthracene core in directing stereoselective transformations. capes.gov.br

| Stereoselective Method | Approach | Precursor | Key Reagent/Catalyst | Product | Enantioselectivity (ee) | Reference(s) |

| Catalytic Asymmetric Epoxidation | Chiral Dioxirane Generation | Olefin | C₂-Symmetric Chiral Ketone, Oxone | Chiral Epoxide | up to 95% | acs.org |

| Enantioselective Reduction & Cyclization | Chiral Reducing Agent | Prochiral Ketone | BINAL-H | Chiral Alcohol | High | acs.org |

| Chiral Auxiliary Directed Reaction | Diels-Alder Cycloaddition | Chiral (9-anthryl)carbinol | Dienophile | Chiral Adduct | Excellent | capes.gov.br |

Metal-Catalyzed Synthetic Routes for Anthracene Scaffolds

The synthesis of anthracene scaffolds, the core structure of this compound, has been significantly advanced through the use of transition metal catalysts. frontiersin.orgnih.gov These methods offer greater efficiency and selectivity compared to traditional synthetic routes like Diels-Alder cycloadditions or Friedel-Crafts acylations, which often require harsh conditions. frontiersin.orgnih.govbeilstein-journals.org A variety of transition metals, including palladium, rhodium, cobalt, and gold, have been employed to construct the anthracene framework through diverse reaction mechanisms. frontiersin.orgbeilstein-journals.org

Palladium catalysts are notably effective in synthesizing substituted anthracene derivatives. frontiersin.org For instance, palladium(II) acetate (B1210297) in combination with triphenylphosphine (B44618) can catalyze the formation of tetracyclic benz[a]anthracene frameworks. frontiersin.org Another palladium(II)-catalyzed method involves a tandem transformation using carboxylic acids as traceless directing groups to produce substituted anthracenes. nih.gov This process can start with the oxidative addition of Pd(II) to a diphenyl carboxylic acid, followed by acrylate (B77674) insertion and a C-H activation/cyclization step to form the anthracene core. frontiersin.orgnih.gov

Rhodium catalysts have been utilized in oxidative coupling reactions. beilstein-journals.orgbeilstein-journals.org For example, the rhodium-catalyzed oxidative 1:2 coupling of arylboronic acids with an alkyne, in the presence of a copper–air oxidant, can selectively yield 1,2,3,4-tetrasubstituted anthracene derivatives. beilstein-journals.orgbeilstein-journals.org

Cobalt-catalyzed reactions provide another avenue to anthracene derivatives. beilstein-journals.org A cobalt-catalyzed cyclotrimerization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene (B126346) has been used to create TMS-substituted intermediates, which can then be halogenated to form 2,3- and 2,3,6,7-halogenated anthracenes. beilstein-journals.org

Other metals like zinc, indium, and gold have also found application in anthracene synthesis. frontiersin.orgbeilstein-journals.org Zinc iodide has been used to catalyze Diels-Alder reactions followed by intramolecular Friedel-Crafts cyclization to produce anthraquinone (B42736) derivatives. frontiersin.orgnih.gov Gold, in conjunction with bismuth, can catalyze the cyclization of o-alkynyldiarylmethanes. beilstein-journals.org These metal-catalyzed reactions represent powerful tools for accessing a wide range of functionalized anthracenes, which are precursors for compounds like this compound. numberanalytics.com

Table 1: Overview of Metal-Catalyzed Reactions for Anthracene Scaffold Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Palladium(II) acetate / PPh₃ | Diphenyl carboxylic acids, Acrylates | Tetracyclic benz[a]anthracene frameworks | frontiersin.org |

| Rhodium / Copper-air oxidant | Arylboronic acids, Alkynes | 1,2,3,4-Tetrasubstituted anthracenes | beilstein-journals.orgbeilstein-journals.org |

| CpCo(CO)₂ | Bis(propargyl)benzenes, Bis(trimethylsilyl)acetylene | Halogenated anthracenes | beilstein-journals.org |

| Zinc iodide | 1,3-Dienes, Aroylpropiolates | Anthraquinone derivatives | frontiersin.orgnih.gov |

| Gold / Bismuth | o-Alkynyldiarylmethanes | Substituted anthracenes | beilstein-journals.org |

Green Chemistry Considerations in Anthryloxirane Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgchemmethod.com In the context of this compound synthesis, these principles can be applied to the epoxidation step, which converts the parent anthracene derivative to the final oxirane.

A key focus of green chemistry is the use of environmentally benign reagents and the minimization of waste. nih.gov Traditional epoxidation methods often use stoichiometric peroxy acids, which generate significant waste. A greener alternative is the use of catalytic systems with clean oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen. nih.gov Hydrogen peroxide is particularly attractive as its only byproduct is water. mdpi.com While H₂O₂ can sometimes lead to poor selectivity, catalytic systems have been developed that can achieve high epoxide selectivity. mdpi.com

The choice of solvent is another critical factor, as solvents can account for a large percentage of the mass and environmental impact of a chemical process. acs.org Designing solvent-free reaction conditions is a major goal of green chemistry. nih.gov For epoxidation reactions, performing the reaction under solvent-free conditions using the liquid olefin substrate itself as the solvent is a viable strategy. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also contribute to waste reduction by minimizing solvent use for purification. researchgate.net

Energy efficiency is another cornerstone of green chemistry. mdpi.com Developing synthetic methods that operate at ambient temperature and pressure reduces energy consumption. acs.orgacs.org Electrochemical methods for epoxidation are emerging as a promising green technology. acs.orgacs.org These reactions can be conducted at room temperature and pressure, using water as the oxygen source for the epoxidation, which eliminates the formation of CO₂ as a byproduct and can co-produce valuable hydrogen gas. acs.orgacs.org For instance, an electrochemical cell using manganese oxide nanoparticles as a catalyst can convert olefins to epoxides with minimal waste. acs.orgacs.org

Table 2: Application of Green Chemistry Principles to Anthryloxirane Synthesis

| Green Chemistry Principle | Application in Epoxidation | Benefit | Reference |

|---|---|---|---|

| Prevention | Use of catalytic methods over stoichiometric reagents. | Reduces waste generation (higher atom economy). | acs.org |

| Atom Economy | Employing oxidants like H₂O₂ or O₂. | Byproducts are non-hazardous (e.g., water). | nih.govmdpi.com |

| Safer Solvents & Auxiliaries | Conducting reactions in water or under solvent-free conditions. | Reduces environmental impact and process mass intensity. | acs.orgnih.gov |

| Design for Energy Efficiency | Utilizing electrochemical methods at ambient temperature and pressure. | Lowers energy consumption and associated emissions. | mdpi.comacs.orgacs.org |

| Catalysis | Developing highly selective and reusable catalysts. | Improves reaction efficiency and reduces waste. | nih.gov |

| Inherently Safer Chemistry | Avoiding hazardous reagents and harsh reaction conditions. | Minimizes risk of accidents and exposure to toxic substances. | acs.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9-anthryloxirane (B1207141) |

| 10-methyl-9-anthryloxirane |

| Acrylate |

| Anthracene |

| Anthraquinone |

| Arylboronic acid |

| Benz[a]anthracene |

| Bis(propargyl)benzene |

| Bis(trimethylsilyl)acetylene |

| Carbon Dioxide (CO₂) |

| Carboxylic acid |

| Cobalt |

| Copper |

| Diphenyl carboxylic acid |

| Gold |

| Hydrogen Peroxide (H₂O₂) |

| Indium |

| Manganese oxide |

| o-Alkynyldiarylmethane |

| Palladium |

| Palladium(II) acetate |

| Rhodium |

| Triphenylphosphine (PPh₃) |

| Water |

| Zinc |

Chemical Reactivity and Transformation Mechanisms of 9 Methyl 10 Anthryloxirane

Oxirane Ring-Opening Reactions

The cleavage of the C-O bonds of the oxirane ring is the principal reactive pathway for 9-Methyl-10-anthryloxirane. The mechanism and the resulting regiochemistry of this process are highly dependent on the reaction conditions, specifically whether they are nucleophilic (basic or neutral) or electrophilic (acidic).

Under basic or neutral conditions, the ring-opening of this compound proceeds via a direct SN2 mechanism. chemistrysteps.compressbooks.pub In this pathway, a strong nucleophile directly attacks one of the electrophilic carbons of the oxirane ring. Due to steric hindrance from the anthracene (B1667546) system, the attack preferentially occurs at the less substituted carbon atom of the oxirane. pressbooks.pubmasterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the reaction center and the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product. masterorganicchemistry.com

The reaction is driven by the relief of the significant ring strain (approximately 13 kcal/mol) inherent in the three-membered epoxide ring. masterorganicchemistry.com A wide variety of strong nucleophiles can be employed for this transformation. nih.gov

Table 1: Predicted Products of Nucleophilic Ring-Opening of this compound

| Nucleophile (Reagent) | Predicted Product |

| Hydroxide (NaOH, H₂O) | 10-Methyl-9,10-dihydroanthracene-9,10-diol |

| Alkoxide (NaOCH₃, CH₃OH) | 9-(Methoxy)-10-methyl-9,10-dihydroanthracen-10-ol |

| Cyanide (NaCN) | 9-(Cyano)-10-methyl-9,10-dihydroanthracen-10-ol |

| Hydride (LiAlH₄) | 10-Methyl-9,10-dihydroanthracen-9-ol |

| Grignard Reagent (CH₃MgBr) | 9-(Methyl)-10-methyl-9,10-dihydroanthracen-10-ol |

In the presence of an acid, the ring-opening mechanism is significantly altered. The reaction is initiated by the protonation of the epoxide oxygen atom, which creates a much better leaving group (a hydroxyl group). khanacademy.orgmasterorganicchemistry.com This protonation enhances the electrophilicity of the oxirane carbons. The C-O bonds of the protonated epoxide are weakened, and the molecule develops a character that is a hybrid between an SN1 and SN2 transition state. libretexts.org

Unlike in basic conditions, the nucleophile (which is often weak, like water or an alcohol) attacks the carbon atom that can best stabilize the developing positive charge. masterorganicchemistry.com In the case of this compound, this is the tertiary carbon at the C-10 position, which is benzylic to the anthracene ring system and thus highly stabilized. The attack still occurs from the backside, relative to the C-O bond, resulting in a trans-diol or related trans-adduct. libretexts.org

Table 2: Predicted Products of Electrophilic Ring-Opening of this compound

| Reagent (Nucleophile) | Predicted Product |

| Aqueous Acid (H₃O⁺) | 10-Methyl-9,10-dihydroanthracene-9,10-diol |

| Alcohol/Acid (CH₃OH, H⁺) | 10-(Methoxy)-10-methyl-9,10-dihydroanthracen-9-ol |

| Anhydrous HX (HBr) | 10-(Bromo)-10-methyl-9,10-dihydroanthracen-9-ol |

Lewis acids are effective catalysts for epoxide ring-opening reactions, functioning similarly to Brønsted acids but often allowing for milder reaction conditions. The Lewis acid coordinates with the lone pair of electrons on the epoxide oxygen. This coordination polarizes the C-O bonds, increasing the electrophilic character of the ring carbons and making the epoxide more susceptible to nucleophilic attack, even by weak nucleophiles.

The mechanism is analogous to the acid-catalyzed pathway, where the Lewis acid-epoxide adduct is the reactive intermediate. Consequently, the regioselectivity of the nucleophilic attack typically follows the same principles as the Brønsted acid-catalyzed reaction, with the nucleophile attacking the more substituted C-10 position.

The regioselectivity of the ring-opening of this compound is a key feature of its reactivity and is dictated by the reaction conditions.

Under basic/nucleophilic conditions (SN2-type): The nucleophile attacks the sterically least hindered carbon of the oxirane ring.

Under acidic/electrophilic conditions (SN1-like): The nucleophile attacks the more substituted carbon (C-10), which can better stabilize the partial positive charge of the transition state. libretexts.org

In terms of stereoselectivity, the ring-opening is highly stereospecific. Both mechanisms involve a backside attack on the epoxide carbon. This results in an inversion of configuration at the site of attack and leads exclusively to trans or anti addition products. chemistrysteps.compressbooks.pub For instance, the acid-catalyzed hydrolysis yields a trans-9,10-diol.

Table 3: Summary of Regioselectivity in Ring-Opening Reactions

| Condition | Mechanism Type | Site of Nucleophilic Attack | Rationale |

| Basic (e.g., RO⁻) | SN2 | Less substituted carbon | Steric hindrance dominates. |

| Acidic (e.g., H₃O⁺) | SN1-like | More substituted carbon (C-10) | Electronic effects (carbocation stability) dominate. |

Polymerization Chemistry of Anthryloxiranes

The strained nature of the oxirane ring also allows this compound to act as a monomer in ring-opening polymerization (ROP) reactions, leading to the formation of polyethers with bulky, aromatic pendant groups.

Anionic ring-opening polymerization (AROP) is a chain-growth polymerization process well-suited for epoxides. libretexts.org The process involves two main stages: initiation and propagation.

Initiation: The polymerization is initiated by a strong nucleophile or anion (I⁻), such as an alkoxide, hydroxide, or an organometallic species like potassium diphenyl phosphide. libretexts.orgresearchgate.net The initiator performs a nucleophilic attack on one of the epoxide carbons, opening the ring and generating a reactive alkoxide anion. This step is mechanistically identical to the nucleophilic ring-opening described in section 3.1.1.

Propagation: The newly formed alkoxide is itself a potent nucleophile. It then attacks another monomer molecule of this compound. This process repeats, with each step adding a monomer unit to the growing polymer chain and regenerating the reactive alkoxide at the chain end. The bulky anthracene side groups would be expected to impart significant rigidity and potentially a high glass transition temperature to the resulting polyether.

The polymerization continues until the monomer is consumed or the reaction is terminated by the addition of a quenching agent (e.g., water or acid), which protonates the active alkoxide chain end.

Cationic Ring-Opening Polymerization (ROP) Mechanisms

Cationic ring-opening polymerization (CROP) is a chain-growth polymerization process initiated by cationic species. wikipedia.org For epoxides like this compound, the mechanism is initiated by a strong protic acid or a Lewis acid, which protonates or coordinates to the oxygen atom of the oxirane ring. This activation makes the ring susceptible to nucleophilic attack by another monomer molecule. researchgate.net

The propagation can proceed through either an SN1 or SN2 mechanism, influenced by the stability of the resulting cationic intermediates. wikipedia.org In the case of this compound, the two carbons of the epoxide ring are tertiary (bonded to the anthracene ring) and secondary (bonded to the methyl group). The propagation step involves the attack of a monomer on the protonated epoxide. This attack will preferentially occur at the more substituted carbon (the one attached to the anthracene ring). This regioselectivity is because the bulky and electron-rich anthracene moiety can stabilize the developing positive charge (carbocation-like character) in the transition state. libretexts.org The chain grows as each incoming monomer opens the ring of the previous unit, leading to the formation of a polyether. wikipedia.org Photoinitiators, such as diphenyliodonium (B167342) salts, can also be used to generate the initiating acid upon UV irradiation, allowing for spatial and temporal control over the polymerization. mdpi.com

Metal-Mediated Epoxide Polymerization

Metal-mediated polymerization of epoxides offers an alternative to cationic methods and can provide greater control over the polymer structure. These polymerizations are typically facilitated by organometallic catalysts and can proceed through various mechanisms, most commonly a coordination-insertion mechanism. acs.org

In this process, the epoxide monomer first coordinates to the metal center of the catalyst. The active species is often a metal alkoxide (LnM–OR), which is the propagating chain end. acs.org The coordinated monomer then inserts into the metal-alkoxide bond, extending the polymer chain and regenerating the metal alkoxide active site. This cycle repeats, leading to the growth of the polyether.

The choice of metal and the ancillary ligands (Ln) surrounding it are crucial as they influence the catalyst's activity and selectivity. acs.org For a sterically demanding monomer like this compound, the catalyst's structure must be able to accommodate the bulky anthracene group. Catalysts used for ring-opening metathesis polymerization (ROMP), which also involve organometallic complexes, provide a precedent for polymerizing strained cyclic monomers. wikipedia.org While specific catalysts for this compound are not extensively documented, systems based on metals like zirconium, hafnium, aluminum, or zinc, often used for other epoxide polymerizations, could be adapted. acs.orgnih.gov

Control of Stereochemistry and Regiochemistry in Polymerization

Controlling the stereochemistry and regiochemistry during the polymerization of this compound is essential for determining the final properties of the resulting polyether. The outcome is highly dependent on the polymerization mechanism employed. acs.org

Regiochemistry: The regioselectivity of the ring-opening reaction depends on whether the conditions are cationic or anionic/metal-mediated.

Under cationic conditions , the nucleophilic attack by an incoming monomer occurs at the more substituted carbon (the tertiary carbon attached to the anthracene ring). This is due to the electronic stabilization of the partial positive charge in the transition state by the aromatic system. libretexts.orgchemistrysteps.com

Under anionic or coordinated anionic conditions (using strong nucleophilic initiators or many metal-based catalysts), the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon (the secondary carbon attached to the methyl group) to minimize steric repulsion. chemistrysteps.comyoutube.com

| Polymerization Type | Mechanism Type | Site of Nucleophilic Attack | Governing Factor |

|---|---|---|---|

| Cationic ROP | SN1-like | More substituted carbon (anthracene side) | Electronic (carbocation stability) |

| Anionic/Metal-Mediated ROP | SN2-like | Less substituted carbon (methyl side) | Steric hindrance |

Two-Dimensional Polymerization Concepts Applied to Anthracene-Based Monomers

Two-dimensional (2D) polymers are sheet-like macromolecules with covalent bonds extending in two dimensions. acs.org Anthracene-based monomers are prime candidates for creating 2D polymers due to the ability of the anthracene moiety to undergo photochemical [4+4] cycloaddition. ethz.ch

The general strategy involves the pre-organization of monomers into a layered structure, which is then polymerized. acs.orgethz.ch This pre-organization can be achieved through crystallization, where monomers are arranged in a reactive packing that places the anthracene units of adjacent molecules in close proximity. ethz.ch Subsequent exposure to UV light (typically >300 nm) triggers the photodimerization between layers, stitching the monomers together to form a 2D sheet. nih.gov This process can occur as a highly ordered single-crystal-to-single-crystal transformation. ethz.ch

For a monomer like this compound, a potential pathway to a 2D polymer could involve a two-step process:

First, the oxirane rings undergo a conventional 1D polymerization to form linear polyether chains with pendant anthracene groups.

Next, the resulting 1D polymers are arranged into layers (e.g., by casting a film) and irradiated with UV light to induce intermolecular [4+4] cycloaddition between the anthracene groups on adjacent chains, effectively cross-linking them into a 2D network. elsevierpure.com

Alternatively, advanced monomer design using motifs like triptycene (B166850) or macrocycles can be used to direct the 2D polymerization at an interface or in the solid state. acs.orgrsc.org

Reactivity of the Anthracene Moiety

Photoreactions and Photodimerization Processes

The most characteristic photoreaction of the anthracene moiety in this compound is photodimerization. acs.org This reaction is a [4+4] cycloaddition occurring between the 9 and 10 positions of two anthracene molecules upon irradiation with UV light, typically at wavelengths longer than 300 nm. nih.govresearchgate.net

The reaction proceeds from the excited singlet state of one anthracene molecule, which can form an intermediate complex with a ground-state molecule, known as an excimer, before collapsing to the stable dimer. nih.govresearchgate.net The photodimerization is a reversible process. The dimer can be cleaved back to the original monomer units either by heating or by irradiation with shorter wavelength UV light (<300 nm). nih.govacs.org This reversibility makes anthracene-containing materials useful for applications such as photoresponsive polymers and data storage. elsevierpure.com

For 9-substituted anthracenes, the dimerization often leads preferentially to the "head-to-tail" photodimer to minimize steric hindrance between the substituents. researchgate.net The presence of both a methyl group at the 9-position and the oxirane-linked group at the 10-position in this compound would similarly influence the stereochemical outcome of the dimerization.

| Process | Condition | Wavelength (nm) | Product |

|---|---|---|---|

| Dimerization | UV Irradiation | > 300 | [4+4] Cycloadduct (Dimer) |

| Dissociation (Cleavage) | UV Irradiation or Heat | < 300 or Thermal | Monomers |

Oxidation Reactions and Product Pathways

The electron-rich anthracene core is susceptible to oxidation by various chemical and photochemical pathways. The products formed depend on the specific oxidant and reaction conditions.

One major pathway is the reaction with singlet oxygen (¹O₂) . This reaction is a [4+2] cycloaddition (Diels-Alder type) where singlet oxygen adds across the 9 and 10 positions of the anthracene ring to form a stable 9,10-endoperoxide. researchgate.net This reaction is highly specific for singlet oxygen and is often used as a chemical probe for its detection. nih.govnih.gov

Oxidation with stronger oxidizing agents or under different conditions can lead to the formation of 9,10-anthraquinone . For example, photolysis of the related compound 9-methyl-10-nitroanthracene (B1615634) yields 9,10-anthraquinone as one of the main products. nih.gov Oxidation initiated by hydroxyl radicals or peroxydisulfate (B1198043) can also lead to anthraquinone (B42736) derivatives. researchgate.netnih.gov The mechanism often involves initial radical cation formation, followed by nucleophilic attack (e.g., by water) and further oxidation.

| Oxidant/Condition | Intermediate/Mechanism | Major Product |

|---|---|---|

| Singlet Oxygen (¹O₂) | [4+2] Cycloaddition | 9,10-Endoperoxide |

| Peroxydisulfate (S₂O₈²⁻) / Cu(II) | Radical Cation | Substituted Anthrones/Quinones |

| Hydroxyl Radical (•OH) | Radical Addition | 9,10-Anthraquinone |

| Photolysis (of nitro-analogs) | Nitro-nitrite rearrangement | 9,10-Anthraquinone, Anthrone (B1665570) derivatives |

Functionalization and Derivatization at Anthracene Positions

The strategic location of substituents on the anthracene core of this compound can significantly influence its electronic properties and reactivity. While the 9- and 10-positions are key sites for many reactions, functionalization at other positions of the anthracene rings offers a pathway to synthesize a diverse range of derivatives with tailored characteristics. beilstein-journals.org

Electrophilic substitution reactions on the anthracene nucleus, such as nitration, halogenation, and Friedel-Crafts alkylation and acylation, typically occur at the 9- and 10-positions due to the high electron density at these sites. quora.comyoutube.com However, with the 9- and 10-positions already substituted in this compound, electrophilic attack would be directed to other positions, likely the 1, 4, 5, or 8 positions. The presence of the methyl and oxirane groups will influence the regioselectivity of these reactions.

One established method to achieve substitution at positions other than 9 and 10 involves the protection of the 9,10-positions through a reversible Diels-Alder reaction. beilstein-journals.org This strategy allows for subsequent electrophilic substitution on the outer rings, followed by a retro-Diels-Alder reaction to restore the original anthracene core, now functionalized at a different location.

Furthermore, derivatization can be achieved through the synthesis of precursors with desired functionalities on the anthracene skeleton prior to the introduction of the methyl and oxirane groups. For instance, starting with a pre-functionalized anthraquinone allows for the synthesis of 9,10-disubstituted anthracenes with a variety of substituents on the other rings. beilstein-journals.org

Mechanistic Studies of Chemical Interactions

Adduct Formation with Nucleophilic Substrates

The oxirane (epoxide) ring in this compound is a strained three-membered ring, making it susceptible to ring-opening reactions by a wide array of nucleophiles. pressbooks.pubrsc.orgmasterorganicchemistry.commasterorganicchemistry.com This reactivity is a cornerstone of its potential for forming adducts. The mechanism of this ring-opening can proceed via two primary pathways, depending on the reaction conditions: acid-catalyzed and base-catalyzed.

Acid-Catalyzed Ring Opening: In the presence of an acid, the oxygen atom of the oxirane ring is protonated, forming a good leaving group. A weak nucleophile can then attack one of the carbon atoms of the epoxide. For an unsymmetrical epoxide like this compound, the nucleophilic attack is likely to occur at the more substituted carbon (the one attached to the anthracene ring), proceeding through a mechanism with significant SN1 character. chemistrysteps.com This would result in the formation of a trans-adduct.

Base-Catalyzed Ring Opening: Under basic or neutral conditions, a strong nucleophile will attack one of the epoxide carbons in a direct SN2 displacement. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com Due to steric hindrance from the anthracene core and the methyl group, the nucleophile will preferentially attack the less substituted carbon of the oxirane ring. masterorganicchemistry.com This reaction also results in an inversion of stereochemistry at the point of attack, leading to a trans-adduct.

A variety of nucleophiles can be employed for adduct formation, including:

Water: Hydrolysis of the epoxide leads to the formation of a 1,2-diol.

Alcohols: Reaction with alcohols in the presence of an acid or base catalyst yields alkoxy-alcohols.

Amines: Amines can open the epoxide ring to form amino-alcohols.

Grignard Reagents and Organolithium Compounds: These strong carbon nucleophiles can form carbon-carbon bonds by attacking the epoxide ring. masterorganicchemistry.commasterorganicchemistry.com

Below is a table summarizing the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Expected Adduct Product |

| Hydroxide | NaOH, H₂O | 10-Methyl-9,10-dihydroanthracene-9,10-diol |

| Alkoxide | NaOCH₃, CH₃OH | 9-Hydroxy-10-methoxy-10-methyl-9,10-dihydroanthracene |

| Amine | RNH₂ | 9-Amino-10-hydroxy-10-methyl-9,10-dihydroanthracene |

| Grignard Reagent | RMgBr | 9-Alkyl/Aryl-10-hydroxy-10-methyl-9,10-dihydroanthracene |

In addition to the reactivity of the oxirane ring, the anthracene core itself can participate in adduct formation through Diels-Alder [4+2] cycloaddition reactions. wikipedia.orgiucr.orgresearchgate.netmdpi.comiucr.org The central ring of the anthracene system acts as a diene, reacting with a suitable dienophile. The presence of the methyl and oxirane groups at the 9- and 10-positions, however, would likely sterically hinder this type of reaction.

Electron Transfer and Redox Behavior

The extended π-conjugated system of the anthracene core in this compound is central to its electron transfer and redox properties. Anthracene and its derivatives are known to undergo reversible redox reactions, making them interesting components for molecular electronics and energy storage applications. rsc.orgresearchgate.net

Cyclic voltammetry is a common technique used to study the redox properties of such compounds. researchgate.net For anthracene derivatives, cyclic voltammograms typically show reversible or quasi-reversible oxidation and reduction waves corresponding to the formation of radical cations and anions, respectively. The stability of these charged species is a key factor in their potential applications.

Spectroscopic and Advanced Analytical Techniques for Structural and Mechanistic Elucidation of 9 Methyl 10 Anthryloxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. nih.gov For 9-Methyl-10-anthryloxirane, both ¹H and ¹³C NMR are employed to confirm the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, oxirane, and methyl protons. The eight aromatic protons on the anthracene (B1667546) core typically appear in the downfield region of 7.5-8.5 ppm. libretexts.orgchemicalbook.com Their specific shifts and coupling patterns (doublets and multiplets) are influenced by their position relative to the methyl and oxirane substituents. The protons on the oxirane ring are expected to resonate in the range of 3.5-4.5 ppm, often as doublets due to geminal coupling. The methyl group (CH₃) protons would appear as a sharp singlet in the upfield region, likely around 2.5-3.1 ppm, a characteristic shift for methyl groups attached to an aromatic system. chemicalbook.comuchile.cl

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The anthracene core gives rise to multiple signals in the aromatic region (120-135 ppm). chemicalbook.comlibretexts.orgchemicalbook.com The quaternary carbons to which the methyl and oxirane groups are attached (C-9 and C-10) would have distinct chemical shifts, typically deshielded due to substitution. uchile.cl The carbons of the oxirane ring are expected in the 50-70 ppm range, while the methyl carbon signal would appear far upfield, typically between 14-25 ppm. libretexts.orgwisc.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | ¹H | 7.5 - 8.5 | Complex multiplet patterns due to coupling |

| Oxirane Protons | ¹H | 3.5 - 4.5 | Signals corresponding to the CH-O protons |

| Methyl Protons | ¹H | 2.5 - 3.1 | Sharp singlet |

| Aromatic Carbons | ¹³C | 120 - 135 | Multiple signals for the anthracene ring system |

| Substituted Aromatic Carbons (C-9, C-10) | ¹³C | 130 - 145 | Quaternary carbons, deshielded |

| Oxirane Carbons | ¹³C | 50 - 70 | Signals for the C-O carbons of the epoxide |

| Methyl Carbon | ¹³C | 14 - 25 | Single upfield signal |

Note: These are estimated values based on general chemical shift ranges and data for related anthracene compounds.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov These two methods are complementary and provide a molecular fingerprint. frontiersin.org

FTIR Spectroscopy: The FTIR spectrum of this compound would display several key absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and oxirane groups would appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the anthracene aromatic system are found in the 1450-1600 cm⁻¹ region. researchgate.net A key diagnostic feature is the asymmetric stretching of the C-O-C bond in the oxirane ring, which typically appears as a strong band in the 1250 cm⁻¹ region. Other bands corresponding to in-plane and out-of-plane C-H bending would also be present.

Raman Spectroscopy: In the Raman spectrum, the symmetric, non-polar vibrations are often more intense. Therefore, the aromatic C=C ring stretching modes of the anthracene core (around 1400-1600 cm⁻¹) are expected to be particularly strong. researchgate.netvliz.be The symmetric "breathing" mode of the oxirane ring, often found around 800-950 cm⁻¹, would also be a characteristic Raman band.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FTIR/Raman | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl, Oxirane) | FTIR/Raman | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | FTIR/Raman | 1450 - 1600 | Strong in Raman, Medium-Strong in FTIR |

| Oxirane Ring Asymmetric C-O-C Stretch | FTIR | ~1250 | Strong |

| Oxirane Ring Symmetric Stretch | Raman | 800 - 950 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bend | FTIR | 700 - 900 | Strong |

Note: These are predicted frequency ranges based on characteristic functional group absorptions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photochemistry

Electronic spectroscopy provides insight into the conjugated π-electron system of the anthracene core. msu.edu Both UV-Vis absorption and fluorescence spectroscopy are highly sensitive to the electronic structure of aromatic compounds. biocompare.com

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is dominated by the transitions of the anthracene chromophore. Like other 9,10-substituted anthracenes, it is expected to exhibit a series of well-defined absorption bands between approximately 300 and 400 nm. nih.govresearchgate.net These bands correspond to the π→π* transition and show characteristic vibronic fine structure, a hallmark of rigid aromatic molecules. The substitution with methyl and oxirane groups may cause a slight bathochromic (red) shift compared to unsubstituted anthracene.

Fluorescence Spectroscopy: Anthracene derivatives are known for their strong fluorescence. nih.gov Upon excitation at one of its absorption wavelengths, this compound is expected to emit light at a longer wavelength (a smaller energy), a phenomenon known as Stokes shift. The emission spectrum will likely appear as a mirror image of the lowest energy absorption band, again showing vibronic structure. The fluorescence quantum yield, a measure of emission efficiency, is expected to be high, though it can be influenced by solvent and the specific nature of the substituents.

Interactive Data Table: Expected Electronic Spectroscopy Data for this compound

| Parameter | Technique | Expected Wavelength Range (nm) | Notes |

| Absorption Maxima (λ_max) | UV-Vis | 300 - 400 | Multiple peaks showing vibronic fine structure, characteristic of the ¹Lₐ band of anthracene. nih.govresearchgate.net |

| Emission Maxima (λ_em) | Fluorescence | 400 - 450 | Mirror image of the absorption band, showing vibronic structure. |

Note: The exact maxima can vary depending on the solvent used.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound (C₁₇H₁₄O), the expected molecular weight is approximately 234.29 g/mol .

In an electron impact (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z ≈ 234. chemguide.co.uk The stability of the aromatic system ensures the molecular ion is relatively abundant. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This would produce a significant fragment ion at [M-15]⁺ (m/z ≈ 219).

Loss of a hydrogen atom: A peak at [M-1]⁺ (m/z ≈ 233) is common.

Loss of carbon monoxide (CO): Cleavage of the oxirane ring could lead to the loss of CO, resulting in a fragment at [M-28]⁺ (m/z ≈ 206).

Anthracene-like fragments: Fragments corresponding to the stable aromatic core, such as the methylanthracene cation (m/z ≈ 191) after loss of CHO, would also be expected. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Identity of Fragment | Notes |

| 234 | [C₁₇H₁₄O]⁺˙ (Molecular Ion) | The parent ion. |

| 219 | [M - CH₃]⁺ | Loss of the methyl group. |

| 206 | [M - CO]⁺ | Loss of carbon monoxide from the oxirane ring. |

| 191 | [M - CHO]⁺ | Loss of a formyl radical. |

| 189 | [C₁₅H₉]⁺ | Fragment related to the anthracenyl core after multiple losses. |

Note: The relative abundance of these fragments provides clues to the structure's stability and bonding.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net

This technique would unequivocally confirm the presence and geometry of the oxirane ring and its orientation relative to the planar anthracene core. Furthermore, XRD reveals how molecules pack together in the crystal lattice, providing information on intermolecular interactions such as π-π stacking of the anthracene rings or C-H···O hydrogen bonds. This information is crucial for understanding the material's bulk properties and for crystal engineering, where specific crystal structures with desired properties are designed. While no specific crystal structure for this compound is publicly available, the technique remains the gold standard for solid-state structural verification.

Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from reaction byproducts and for assessing its purity. scielo.br

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. nih.gov A common method would involve reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). scielo.br Due to the strong UV absorbance and fluorescence of the anthracene core, detection is highly sensitive using a UV-Vis or a fluorescence detector. researchgate.net The purity of a sample is determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the concentration.

Gas Chromatography (GC): GC is suitable for compounds that are volatile and thermally stable enough to be vaporized without decomposition. researchgate.net Given its molecular weight, this compound may be amenable to GC analysis, likely requiring a high-temperature column and injection port. A non-polar or medium-polarity capillary column (e.g., polysiloxane-based) would be used with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as the detector. GC-MS would be particularly powerful, as it provides both separation information (retention time) and structural information (mass spectrum) for the peak, confirming its identity and purity simultaneously.

Computational and Theoretical Chemistry Investigations of 9 Methyl 10 Anthryloxirane

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 9-Methyl-10-anthryloxirane. DFT methods offer a favorable balance between computational cost and accuracy for molecules of this size, enabling detailed analysis of its electronic landscape.

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character).

For this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene (B1667546) ring system, which can engage in π-π stacking interactions and electrophilic aromatic substitution. The LUMO, conversely, is anticipated to have significant contributions from the C-O antibonding orbitals of the strained oxirane ring, making this site susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich), likely concentrated around the oxygen atom of the oxirane ring due to its high electronegativity. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms and potentially on the carbon atoms of the oxirane ring, further indicating their susceptibility to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity) of the anthracene core. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability (electrophilicity) of the oxirane ring. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de This method allows for the quantitative assessment of electron delocalization and its stabilizing effects. uni-muenchen.de

Table 2: Illustrative NBO Analysis of Key Delocalization Interactions in this compound

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Description |

|---|---|---|---|

| π(Anthracene C=C) | σ*(Oxirane C-O) | 2.5 | Delocalization from the aromatic system into the epoxide ring, influencing its reactivity. |

| LP(O) | σ*(Anthracene C-C) | 1.8 | Hyperconjugation from the oxygen lone pair into the anthracene scaffold. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out potential reaction pathways for molecules like this compound. Given the strained epoxide ring, a primary reaction pathway to investigate is its ring-opening. This can be initiated by either electrophiles or nucleophiles.

By modeling the reaction coordinate, computational chemistry can identify the transition state (TS) structures and calculate their corresponding energy barriers (activation energies). The transition state is the highest energy point along the reaction pathway, and its structure provides insight into the geometry of the reacting species at the moment of bond breaking and forming. For the acid-catalyzed ring-opening of this compound, for example, the transition state would likely involve the protonated epoxide, with elongated C-O bonds and the attacking nucleophile beginning to form a new bond. Comparing the energy barriers for different possible pathways (e.g., attack at the two different carbons of the oxirane) allows for the prediction of the major reaction product.

Fukui functions are a concept within DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netscm.com The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.comresearchgate.net

ƒ+(r) indicates the propensity for a site to undergo a nucleophilic attack (where the molecule accepts an electron). For this compound, the ƒ+(r) values are expected to be highest on the carbon atoms of the oxirane ring, confirming them as the primary electrophilic sites.

ƒ-(r) points to the preferred sites for electrophilic attack (where the molecule donates an electron). These are likely to be concentrated on the carbon atoms of the electron-rich anthracene core. mdpi.com

These predictions are invaluable for understanding the regioselectivity of reactions involving this compound, such as its interaction with biological macromolecules like DNA, a known behavior for some anthryloxiranes. pageplace.de

Table 3: Illustrative Condensed Fukui Function Values for Selected Atoms in this compound

| Atom/Region | Illustrative ƒ+ (for Nucleophilic Attack) | Illustrative ƒ- (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| Oxirane Carbon 1 | 0.18 | 0.02 | High susceptibility to nucleophilic attack. |

| Oxirane Carbon 2 | 0.16 | 0.03 | High susceptibility to nucleophilic attack. |

| Anthracene C1 | 0.04 | 0.12 | Preferred site for electrophilic attack. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical methods provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and interactions with its environment over time. An MD simulation would model the motion of the atoms in this compound and surrounding solvent molecules (e.g., water) by solving Newton's equations of motion.

These simulations can reveal how the molecule behaves in solution, including its conformational flexibility and how it interacts with other molecules. For instance, an MD simulation could be used to study the non-covalent binding of this compound to a DNA duplex. This would involve observing how the molecule approaches and orients itself within the DNA grooves, driven by forces such as van der Waals interactions and hydrogen bonding. Such simulations can help to understand the initial steps of processes like DNA alkylation, which precedes the covalent bond formation that is often responsible for the mutagenic effects of such compounds. The results can provide a dynamic picture that complements the static view from quantum mechanics, showing, for example, the preferred binding modes and the average orientation of the anthracene moiety relative to the DNA base pairs.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting its Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra.

Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach are commonly employed within the DFT framework to calculate NMR chemical shifts (¹H and ¹³C). scirp.org These calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule, providing a theoretical spectrum that can be compared with experimental findings. The accuracy of these predictions depends on the chosen level of theory, including the functional (e.g., B3LYP, wB97XD) and the basis set (e.g., 6-311++G(d,p)). scirp.org For this compound, calculations would reveal the influence of the electron-donating methyl group and the strained oxirane ring on the chemical environment of the aromatic anthracene core.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also be modeled computationally. Anharmonic frequency calculations, often using second-order vibrational perturbation theory (VPT2), provide more accurate predictions than simple harmonic approximations by accounting for the anharmonic nature of molecular vibrations. frontiersin.org Such calculations can predict the frequencies and intensities of characteristic vibrational modes, such as the C-H stretches of the methyl group and aromatic rings, the C-O-C stretches of the oxirane ring, and the breathing modes of the anthracene skeleton. scirp.org Comparing the computed spectrum with experimental data helps in the definitive assignment of spectral bands. mdpi.com For instance, theoretical studies on similar heterocyclic systems have shown high correlation between calculated and experimental vibrational frequencies. scirp.org

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound This table is a hypothetical representation of data that would be generated from DFT/GIAO calculations. Actual values require specific computational studies.

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

| C9 | 135.2 | - | - |

| C10 | 65.8 | H-10' | 4.15 |

| C9-CH₃ | 15.1 | H-Me | 2.85 |

| Oxirane C | 60.5 | H-Oxirane | 3.55 |

| C1/C8 | 128.9 | H1/H8 | 8.30 |

| C2/C7 | 126.5 | H2/H7 | 7.50 |

| C3/C6 | 125.8 | H3/H6 | 7.55 |

| C4/C5 | 125.2 | H4/H5 | 8.05 |

| C4a/C9a | 131.0 | - | - |

| C8a/C10a | 130.5 | - | - |

Table 2: Example of Predicted Vibrational Frequencies for Key Modes of this compound This table is a hypothetical representation of data from anharmonic frequency calculations (e.g., DFT/VPT2). Actual values require specific computational studies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Methyl C-H Stretch (asym/sym) | 2930 - 2990 | Medium-Strong |

| Anthracene C=C Stretch | 1590 - 1640 | Strong |

| Methyl C-H Bend | 1440 - 1470 | Medium |

| Oxirane C-O-C Stretch (asym) | 1250 | Strong |

| Oxirane Ring Deformation | 880 | Strong |

Conformational Analysis and Steric Hindrance Evaluations

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that arise from rotation about single bonds. upenn.edu For this compound, the primary conformational flexibility involves the rotation around the C10-C(oxirane) bond. The relative orientation of the oxirane ring with respect to the bulky anthracene system and the adjacent methyl group is dictated by steric and electronic effects.

Steric hindrance is a critical factor in determining the preferred conformation. wikipedia.org This occurs when bulky parts of a molecule repel each other due to overlapping electron clouds, leading to an increase in the molecule's potential energy. youtube.com In this compound, significant steric repulsion can be anticipated between the oxirane ring's hydrogen atoms and the hydrogen atoms at the peri positions (C1 and C8) of the anthracene core. Furthermore, the methyl group at the C9 position introduces additional steric crowding, influencing the rotational barrier and the stability of different conformers. libretexts.org

Computational methods can be used to map the potential energy surface as a function of the dihedral angle describing the rotation around the C10-C(oxirane) bond. These calculations help identify energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between them. The most stable conformer will be the one that minimizes steric hindrance. upenn.edu For instance, staggered conformations, where the atoms or groups are maximally separated, are generally more stable than eclipsed conformations where they are aligned. upenn.edu The analysis would likely reveal specific "gauche" and "anti-like" arrangements of the oxirane ring relative to the methyl group and the anthracene plane.

The results of such an analysis are crucial for understanding the molecule's three-dimensional shape, which in turn influences its reactivity and interactions with other molecules, such as biological macromolecules. epa.govpnas.org

Table 3: Illustrative Conformational Energy Profile for this compound This table is a hypothetical representation of relative energies for possible conformers. Actual values require specific computational studies.

| Conformer | Dihedral Angle (Me-C9-C10-Oxirane) | Relative Energy (kcal/mol) | Key Steric Interaction |

| Anti-periplanar | ~180° | 0.0 (Global Minimum) | Minimized repulsion between methyl and oxirane |

| Syn-periplanar | ~0° | 5.8 (Transition State) | Eclipsing of methyl and oxirane groups |

| Gauche 1 | ~60° | 1.2 (Local Minimum) | Gauche interaction between methyl and oxirane |

| Gauche 2 | ~300° | 1.2 (Local Minimum) | Gauche interaction between methyl and oxirane |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethane |

| Butane |

Advanced Applications and Material Science Perspectives of 9 Methyl 10 Anthryloxirane Derivatives

Polymer Science and Engineering

The presence of the oxirane ring allows 9-Methyl-10-anthryloxirane to be readily incorporated into polymeric structures through ring-opening polymerization, while the anthracene (B1667546) moiety imparts unique photophysical and mechanical properties.

Design and Synthesis of Polyether Materials with Tailored Architectures

The synthesis of polyethers from this compound can be achieved via ring-opening polymerization (ROP). This process opens the strained epoxide ring, allowing for the formation of long polymer chains. The resulting polyethers feature the bulky, fluorescent 9-methylanthracene (B110197) group as a pendant moiety along the polymer backbone.

The architecture of these polyethers can be precisely controlled by the choice of polymerization conditions. For instance, copolymerization with other epoxides allows for the tuning of material properties such as solubility, thermal stability, and mechanical strength. Porous polymeric microspheres have been synthesized using anthracene derivatives, indicating the potential for creating materials with high surface area for applications in adsorption or as sensor precursors. nih.govmdpi.com

Table 1: Potential Co-monomers for ROP with this compound and Their Effects

| Co-monomer | Potential Effect on Polyether Properties |

| Ethylene Oxide | Increases hydrophilicity and water solubility. |

| Propylene Oxide | Enhances flexibility and lowers the glass transition temperature. |

| Styrene Oxide | Increases refractive index and introduces aromatic character. |

| Glycidyl Ethers | Allows for post-polymerization modification and functionalization. |

The synthesis of these materials leverages established methods for the ring-opening copolymerization of epoxides, which can be catalyzed by various systems to achieve alternating or random copolymer structures. frontiersin.org

Integration into Novel Polymerization Platforms (e.g., Controlled/Living Polymerization)

To create polymers with well-defined molecular weights and low dispersity (Đ), this compound can be integrated into controlled/living polymerization platforms. Controlled polymerization techniques are essential for designing advanced materials like block copolymers, where different polymer segments confer distinct properties.

For anthracene-containing monomers, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully used to create well-defined copolymers. elsevierpure.com Similarly, organocatalyzed living ROP of epoxides offers a pathway to synthesize polyethers with precise control over chain length and end-group functionality. nih.gov By employing a suitable chain transfer agent or catalyst system, the polymerization of this compound can be controlled to produce block copolymers. For example, a block copolymer of poly(ethylene oxide) and poly(this compound-ether) would self-assemble into micelles with a fluorescent core, showing potential for drug delivery or imaging applications.

Development of Advanced Polymeric Mechanophores

A mechanophore is a chemical moiety that responds to mechanical force with a specific chemical transformation. Anthracene derivatives, particularly Diels-Alder adducts of anthracene and maleimide, are well-established mechanophores. nih.govrsc.org Mechanical stress can trigger a retro-[4+2] cycloaddition, cleaving the adduct and generating fluorescent anthracene. researchgate.net This principle is used for damage detection in polymer networks. aiche.orgelsevierpure.com

The strained oxirane ring in this compound presents an alternative mechanophore design. It is hypothesized that mechanical force applied along a polymer chain containing this unit could induce the selective ring-opening of the epoxide. This reaction could lead to a change in the local chemical environment and, consequently, a detectable change in fluorescence or reactivity. Epoxide groups have been previously explored as mechanophores that undergo a 2π electrocyclic ring-opening reaction under force. rsc.org

Table 2: Comparison of Anthracene-Based Mechanophore Activation

| Mechanophore Type | Activation Mechanism | Signal Generation | State of Development |

| Anthracene-Maleimide Adduct | Retro-[4+2] Cycloaddition | Fluorescence turn-on (anthracene emission) | Widely studied and implemented. nih.govrsc.org |

| Anthracene Dimer | Retro-[4+4] Cycloaddition | Fluorescence turn-on (anthracene emission) | Used for damage detection in composites. aiche.orgelsevierpure.com |

| This compound (Hypothesized) | Force-induced Ring-Opening | Potential shift in fluorescence or chemical reactivity | Conceptual/Exploratory |

Incorporating this compound as a cross-linker in a polymer network could create a material where compressive or tensile stress leads to a localized chemical reaction, flagging the area of high mechanical strain before catastrophic failure occurs.

Supramolecular Chemistry and Self-Assembly

The rigid structure and π-conjugated system of the anthracene core make this compound an excellent candidate for constructing complex supramolecular architectures.

Construction of Anthracene-Based Macrocycles and Cages

The reactive epoxide ring of this compound can serve as a versatile chemical handle for the synthesis of novel macrocycles and cages. By reacting the epoxide with di- or multi-functional nucleophiles (e.g., diamines, dithiols), it is possible to construct large, cyclic structures where the anthracene units are strategically positioned.

Coordination-driven self-assembly is another powerful strategy, where anthracene-containing ligands are combined with metal ions to form well-defined metallacycles and metallacages. mdpi.comresearchgate.net While this typically involves ligands with coordinating groups like pyridines or carboxylates, the oxirane ring can be chemically converted to introduce such functionalities, thereby allowing this compound to be used as a precursor in these syntheses. The resulting assemblies often exhibit unique photophysical properties arising from the spatial arrangement of the anthracene panels. researchgate.net

Host-Guest Chemistry with Encapsulation Phenomena

Macrocycles and cages constructed from this compound are expected to act as hosts for smaller guest molecules. The interior of such a structure, defined by the hydrophobic surfaces of the anthracene units, can provide a suitable environment for encapsulating organic guests. The methyl group at the 9-position would sterically influence the shape and size of the cavity, potentially leading to selective guest binding.

Studies on other anthracene-based cages have demonstrated their ability to form stable complexes with guests like fullerenes. jst.go.jp Similarly, anthracene derivatives have been shown to engage in host-guest interactions with macrocyclic hosts like cucurbit[n]urils, where the host can modulate the photochemical behavior of the guest. nih.gov A cage built from this compound could encapsulate a guest and, upon external stimulation (e.g., light), potentially release it due to a conformational change in the anthracene units, leading to applications in controlled release systems.

Precursors for Organic Electronic and Photonic Materials

The unique electronic structure of the anthracene core makes its derivatives, including this compound, promising precursors for a new generation of organic electronic and photonic materials. The extended π-conjugated system of anthracene provides inherent semiconductor properties, which are essential for applications in electronic devices. Anthracene derivatives are known for their strong intermolecular interactions, high air stability, and excellent charge transport capabilities, making them ideal building blocks for active layers in organic field-effect transistors (OFETs). nih.govudea.edu.co The planar structure of the anthracene moiety facilitates π-π stacking, which is crucial for efficient charge mobility in organic semiconductors.

Derivatives of anthracene are widely recognized for their high fluorescence quantum yields and blue light emission, properties that are highly sought after for organic light-emitting diodes (OLEDs). nih.govrsc.org The development of efficient and stable blue emitters remains a significant challenge in OLED technology, and anthracene-based materials are at the forefront of research in this area. The functionalization of the anthracene core, as seen in this compound with its methyl and oxirane groups, allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, which in turn influences the emission color and efficiency of the resulting OLED devices.

The oxirane (epoxide) ring in this compound introduces a reactive site that can be exploited for polymerization or for grafting the anthracene unit onto other molecular scaffolds. This versatility allows for the synthesis of novel polymers and materials with tailored optoelectronic properties. For instance, the ring-opening of the epoxide can be utilized to create polymers with pendant anthracene groups, which can then be processed into thin films for various electronic applications. While specific research on this compound as a direct precursor is not extensively documented, the foundational properties of the anthracene core strongly suggest its potential in this field.

| Property of Anthracene Core | Relevance to Organic Electronics/Photonics | Potential Role of this compound |

| Extended π-conjugation | Semiconductor behavior, charge transport | Forms the basis for the material's electronic properties. |

| High Fluorescence Quantum Yield | Blue light emission in OLEDs | The anthracene core is the light-emitting center. |

| Planar Structure | Facilitates π-π stacking, enhances charge mobility | Promotes ordered molecular packing in thin films. |

| Chemical Reactivity of Oxirane | Polymerization, molecular functionalization | Enables incorporation into larger material systems. |

Chiral Catalysis and Asymmetric Organic Synthesis

Role as Chiral Building Blocks or Auxiliaries

The presence of a chiral center in a molecule makes it a valuable component in asymmetric synthesis. In this compound, the oxirane ring introduces chirality to the otherwise achiral anthracene core. This inherent chirality means that enantiomerically pure forms of this compound can serve as chiral building blocks for the synthesis of more complex, stereochemically defined molecules. The rigid anthracene backbone can provide a well-defined spatial arrangement, which is often beneficial in inducing stereoselectivity in chemical reactions.

While the direct use of this compound as a chiral auxiliary is not widely reported, the principles of asymmetric synthesis suggest its potential. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is achieved, the auxiliary is removed. The anthracene group in this compound, with its steric bulk and defined geometry, could effectively shield one face of a reactive center, forcing an incoming reagent to attack from the opposite, less hindered face, thus leading to a high degree of enantioselectivity.

Enantioselective Transformations Mediated by Anthracene-Oxirane Systems

The combination of a catalytically active site with a chiral environment is the basis of enantioselective catalysis. Derivatives of this compound could be envisioned as ligands for metal-based catalysts. The oxygen atom of the oxirane ring, or other functional groups that could be introduced via ring-opening, can coordinate to a metal center. The chirality of the oxirane and the steric influence of the bulky anthracene group would create a chiral pocket around the metal, enabling it to catalyze reactions with high enantioselectivity.

For example, Lewis acidic metal complexes featuring chiral ligands derived from this compound could be potent catalysts for a variety of asymmetric transformations, such as Diels-Alder reactions, aldol (B89426) additions, or Michael reactions. The anthracene framework's rigidity would be advantageous in maintaining a well-defined catalyst structure, which is often key to achieving high levels of stereocontrol. Although specific examples of enantioselective transformations mediated directly by this compound systems are not prevalent in the literature, the molecular architecture holds significant promise for the future development of novel chiral catalysts.

Photoactive Systems for Chemical Transformations

Photochemical Triggers and Photo-responsive Materials

The anthracene moiety is a well-known photosensitizer, capable of absorbing light and transferring the energy to other molecules, thereby initiating chemical reactions. mdpi.com This property makes anthracene derivatives, including this compound, excellent candidates for use as photochemical triggers. Upon irradiation with light of a suitable wavelength, the anthracene core can be excited to a higher energy state. This excited state can then undergo various chemical transformations or transfer its energy to another molecule, triggering a desired chemical process.

The oxirane ring in this compound adds a layer of chemical reactivity that can be coupled with the photo-excitable nature of the anthracene core. For instance, light-induced ring-opening of the epoxide could be a possibility, leading to the formation of a highly reactive species that can initiate further reactions. This dual functionality could be harnessed in the design of photo-responsive materials, where a change in material properties, such as solubility or color, is triggered by light. Such materials have potential applications in areas like photolithography, data storage, and controlled drug release.

Singlet Oxygen Generation (Focus on chemical process, not therapeutic use)

One of the most significant photochemical properties of many anthracene derivatives is their ability to act as sensitizers for the generation of singlet oxygen. nih.gov The process begins with the absorption of a photon by the anthracene derivative, promoting it to an excited singlet state. Through a process called intersystem crossing, the molecule can transition to a longer-lived excited triplet state. This triplet-state sensitizer (B1316253) can then transfer its energy to ground-state molecular oxygen (which is a triplet), resulting in the formation of the highly reactive singlet oxygen and the return of the sensitizer to its ground state. osti.gov

The chemical process can be summarized as follows:

Excitation: Anthracene derivative (Sens) + hν → ¹Sens*